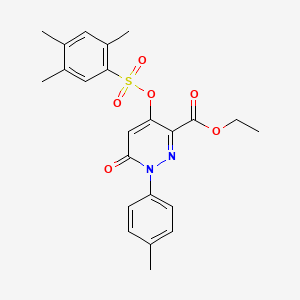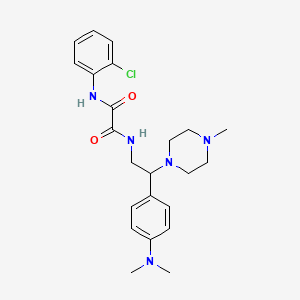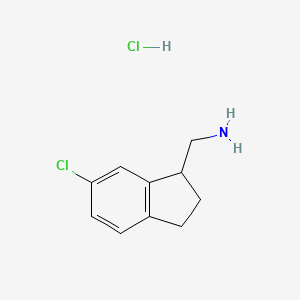
4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one, also known as AMT, is a small molecule that has a wide range of applications in scientific research. It is an important reagent in organic synthesis and has been used in a variety of biochemical and physiological studies. AMT is an aromatic compound that is highly soluble in water, making it an ideal reagent for a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole, including 4-amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one, and evaluated their antimicrobial activities. These compounds have been found to possess good or moderate activities against test microorganisms, showcasing their potential in developing new antimicrobial agents. The synthesis process often involves the reaction of ester ethoxycarbonylhydrazones with primary amines or other chemical transformations leading to the creation of compounds with enhanced biological activities (Bektaş et al., 2007).
Antibacterial Agents
Several studies have focused on the synthesis of new fluorine-containing thiadiazolotriazinones and their evaluation as potential antibacterial agents. The incorporation of pharmacophores such as fluorophenyl groups into the structure of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives has been demonstrated to yield compounds with promising antibacterial activity, highlighting their significance in the development of new therapeutic agents (Holla et al., 2003).
Molecular Structure and Theoretical Calculations
Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the structural and spectroscopic parameters of 4-amino-1,2,4-triazole derivatives. These studies help in understanding the molecular interactions and properties that contribute to their biological activities. For example, the investigation of hydrogen bonding in the molecular structure and its implications on the biological activity provides valuable insights into the design of more effective compounds (Süleymanoğlu et al., 2017).
Anticancer and Pharmacological Evaluation
Research has also extended to the evaluation of 1,2,4-triazine derivatives for their anticancer properties. Some derivatives have been shown to exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents. This includes the study and development of compounds through synthetic routes that lead to enhanced biological activity, providing a basis for further pharmacological evaluation (Saad et al., 2011).
Propriétés
IUPAC Name |
4-amino-6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-6-2-4-7(5-3-6)8-9(15)14(11)10(16)13-12-8/h2-5H,11H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXZXGMLJSMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B2866530.png)




![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)
amino}ethan-1-ol](/img/structure/B2866543.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)
![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)